molecular formula C7H12O4 B14499943 Ethyl (4S)-4,5-dihydroxypent-2-enoate CAS No. 64520-62-3

Ethyl (4S)-4,5-dihydroxypent-2-enoate

Cat. No.: B14499943
CAS No.: 64520-62-3
M. Wt: 160.17 g/mol
InChI Key: SOPGIKMSROBLIL-LURJTMIESA-N
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Description

Ethyl (4S)-4,5-dihydroxypent-2-enoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant fragrances and are commonly found in fruits and flowers. This particular compound is notable for its unique structure, which includes two hydroxyl groups and a double bond, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (4S)-4,5-dihydroxypent-2-enoate can be synthesized through the esterification of (4S)-4,5-dihydroxypent-2-enoic acid with ethanol. The reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:

(4S)-4,5-dihydroxypent-2-enoic acid+ethanolH2SO4Ethyl (4S)-4,5-dihydroxypent-2-enoate+water\text{(4S)-4,5-dihydroxypent-2-enoic acid} + \text{ethanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} (4S)-4,5-dihydroxypent-2-enoic acid+ethanolH2​SO4​​Ethyl (4S)-4,5-dihydroxypent-2-enoate+water

Industrial Production Methods: On an industrial scale, the production of this ester involves similar esterification processes but may utilize continuous flow reactors to enhance efficiency and yield. The use of azeotropic distillation can help remove water formed during the reaction, driving the equilibrium towards ester formation.

Types of Reactions:

    Oxidation: The hydroxyl groups in this compound can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The double bond in the compound can be reduced using hydrogenation reactions, typically in the presence of a palladium catalyst.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, where they can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Thionyl chloride (SOCl₂) for converting hydroxyl groups to chlorides.

Major Products Formed:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of saturated esters.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

Ethyl (4S)-4,5-dihydroxypent-2-enoate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.

    Industry: Utilized in the production of fragrances, flavorings, and as a solvent in various chemical processes.

Mechanism of Action

The mechanism by which Ethyl (4S)-4,5-dihydroxypent-2-enoate exerts its effects involves interactions with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The double bond may participate in electron transfer reactions, affecting redox states within cells. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    Ethyl (4S)-4,5-dihydroxyhex-2-enoate: Similar structure but with an additional carbon atom.

    Methyl (4S)-4,5-dihydroxypent-2-enoate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and a double bond allows for diverse chemical transformations and interactions in biological systems.

Properties

CAS No.

64520-62-3

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

ethyl (4S)-4,5-dihydroxypent-2-enoate

InChI

InChI=1S/C7H12O4/c1-2-11-7(10)4-3-6(9)5-8/h3-4,6,8-9H,2,5H2,1H3/t6-/m0/s1

InChI Key

SOPGIKMSROBLIL-LURJTMIESA-N

Isomeric SMILES

CCOC(=O)C=C[C@@H](CO)O

Canonical SMILES

CCOC(=O)C=CC(CO)O

Origin of Product

United States

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